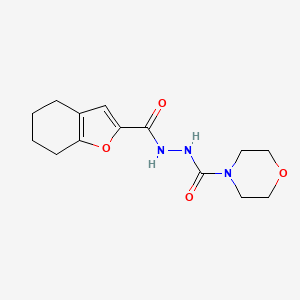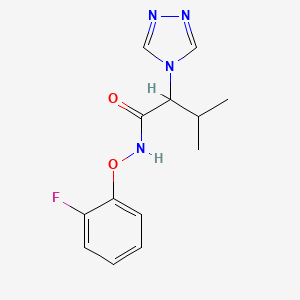![molecular formula C16H17N3O2S B7437284 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)
4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide is a chemical compound that has been widely researched in the field of medicinal chemistry. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays an important role in DNA repair. The inhibition of PARP has been shown to have therapeutic potential in cancer treatment, as well as in other diseases such as stroke and inflammation.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide involves the inhibition of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide, which is an enzyme involved in DNA repair. When DNA is damaged, 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide is activated and helps to recruit other proteins to the site of damage to facilitate repair. Inhibition of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide prevents this repair process from occurring, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide are primarily related to its inhibition of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide. In cancer cells, the inhibition of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide has been shown to sensitize cells to DNA-damaging agents, leading to increased cell death. In addition, 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide inhibition has been shown to have anti-inflammatory effects, and may also be beneficial in the treatment of stroke and other neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide is its potency as a 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide inhibitor. This makes it a useful tool for studying the role of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide in various biological processes, as well as for testing the efficacy of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide inhibitors as potential cancer therapies. One limitation of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide and other 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide inhibitors. One area of interest is the development of combination therapies that target both 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide and other pathways involved in DNA repair, such as the DNA damage response pathway. Another area of interest is the development of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide inhibitors with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, there is ongoing research into the potential use of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide inhibitors in the treatment of other diseases beyond cancer, such as stroke and inflammation.
Métodos De Síntesis
The synthesis of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide has been described in several research papers. One method involves the reaction of 2-chloro-4-hydroxythiophene with N-(3-propan-2-ylbenzimidazol-5-yl)methylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then converted to the final product by reaction with 2-chloro-N-(3-propan-2-ylbenzimidazol-5-yl)methylacetamide.
Aplicaciones Científicas De Investigación
The primary application of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide is in the field of cancer treatment. The inhibition of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. This has led to the development of several 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide inhibitors, including 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide, as potential cancer therapies.
Propiedades
IUPAC Name |
4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10(2)19-9-18-13-4-3-11(5-14(13)19)7-17-16(21)15-6-12(20)8-22-15/h3-6,8-10,20H,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDOMGFBLJSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2)CNC(=O)C3=CC(=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(3-Fluoro-4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylimidazolidine-2,4-dione](/img/structure/B7437212.png)
![(5-Chloro-4-hydroxy-2-methylphenyl)-[2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437225.png)
![5-[1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437237.png)
![N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-2,3,3,3-tetrafluoropropanamide](/img/structure/B7437249.png)
![[3-[(1S)-1-hydroxyethyl]azetidin-1-yl]-(2-hydroxy-5-imidazol-1-ylphenyl)methanone](/img/structure/B7437251.png)
![2,3,3,3-tetrafluoro-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]propanamide](/img/structure/B7437253.png)
![3-[6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carbonyl]-2-methyl-1H-pyrazol-5-one](/img/structure/B7437258.png)
![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)



![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7437289.png)
![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)